N-((3-(3-Nitrophenyl)ureido)methoxy)formamide
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Overview
Description
N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide: is a chemical compound with the molecular formula C9H10N4O5 and a molecular weight of 254.2 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide typically involves the reaction of 3-nitroaniline with methoxyformamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to substitute the methoxy group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of an amino derivative .
Scientific Research Applications
N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{[(4-nitrophenyl)carbamoyl]amino}methoxyformamide
- N-{[(2-nitrophenyl)carbamoyl]amino}methoxyformamide
- N-{[(3-nitrophenyl)carbamoyl]amino}ethoxyformamide
Uniqueness
N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide is unique due to its specific nitro group position and methoxy substitution, which confer distinct chemical properties and reactivity compared to its analogs.
Biological Activity
N-((3-(3-Nitrophenyl)ureido)methoxy)formamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a nitrophenyl group linked via a urea moiety to a methoxyformamide structure. This configuration is significant as it influences the compound's interaction with biological targets.
Research indicates that compounds with similar structures often interact with key molecular targets involved in tumor progression and angiogenesis. For instance, compounds targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have shown promising results in inhibiting tumor growth and angiogenesis.
Key Mechanisms:
- VEGFR-2 Inhibition : Compounds like this compound may inhibit VEGFR-2, which plays a crucial role in angiogenesis. Inhibitory assays have demonstrated sub-micromolar IC50 values for related compounds, suggesting potent activity against this receptor .
- EGFR Inhibition : Similar structural analogs have also been explored as Epidermal Growth Factor Receptor (EGFR) inhibitors, showcasing significant antitumor activity against various human tumor cell lines .
Biological Activity and Efficacy
The biological activity of this compound has been evaluated through various in vitro studies.
Antiproliferative Activity
In vitro assays have demonstrated that related compounds exhibit significant antiproliferative effects on different cancer cell lines:
These results indicate that this compound could possess similar activities, warranting further investigation.
Structure-Activity Relationship (SAR)
The presence of the nitrophenyl and methoxy groups in the compound is critical for its biological activity. Modifications to these groups can significantly alter potency and selectivity towards specific targets such as VEGFR-2 and EGFR.
Case Studies
Several studies have focused on related compounds to elucidate the biological activities associated with the urea moiety:
- Inhibition of Tumor Cell Proliferation : A series of urea derivatives were synthesized and screened against a panel of cancer cell lines, revealing several compounds with high potency .
- Docking Studies : Computational docking studies have been performed to predict binding affinities and interactions with VEGFR-2 and EGFR, providing insights into how structural modifications can enhance or reduce activity .
Properties
Molecular Formula |
C9H10N4O5 |
---|---|
Molecular Weight |
254.20 g/mol |
IUPAC Name |
N-[[(3-nitrophenyl)carbamoylamino]methoxy]formamide |
InChI |
InChI=1S/C9H10N4O5/c14-5-11-18-6-10-9(15)12-7-2-1-3-8(4-7)13(16)17/h1-5H,6H2,(H,11,14)(H2,10,12,15) |
InChI Key |
QVIAEOCRVZBOSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NCONC=O |
Origin of Product |
United States |
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